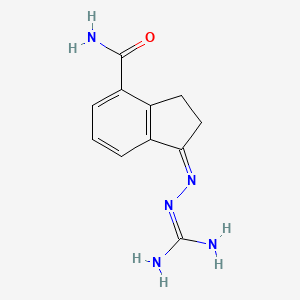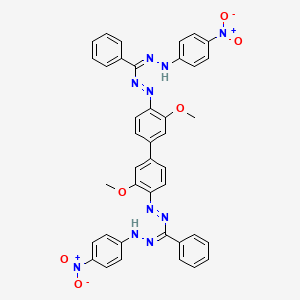![molecular formula C18H20O4 B1234121 (4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione is a natural product found in Pochonia chlamydosporia, Monocillium nordinii, and Paecilomyces with data available.
Scientific Research Applications
Chiral Recognition and Interaction with Cyclodextrins : This compound, along with similar structures, has been studied for its planar chirality and interactions with cyclodextrins. These interactions have been analyzed using NMR spectroscopy, revealing preferences for certain enantiomers, which has implications in chiral recognition and possibly in drug delivery systems (Kano et al., 1999).
Synthesis of Prostaglandin Analogs : Research has shown that derivatives of this compound can be key intermediates in the synthesis of prostaglandin analogs. These routes involve non-selective reductions and lactonization processes, which are critical in medicinal chemistry (Schick et al., 1991).
Synthetic Organic Chemistry : The compound has been used in the synthesis and reduction of various oxabicyclic compounds, demonstrating its versatility in organic synthesis. This includes studies on catalytic hydrogenation and reductions with Grignard reagents (Grošelj et al., 2005).
Development of Bioactive Molecules : There's research on the synthesis of new polyhydroxylated derivatives of this compound, which are promising synthetic blocks for potential bioactive molecules. These compounds have structures similar to molecules with antitumor and glycosidase inhibitor activity (Khlevin et al., 2012).
Non-Heme Iron Porphyrin Analogues : Studies have explored the use of related macrocyclic compounds as non-heme iron porphyrin analogues. These complexes have shown interesting properties in oxygenation reactions and could have implications in catalysis and bioinorganic chemistry (Korendovych et al., 2007).
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(4S,6E,10E)-18-hydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaene-2,12-dione |
InChI |
InChI=1S/C18H20O4/c1-13-8-5-3-2-4-6-10-15(19)12-14-9-7-11-16(20)17(14)18(21)22-13/h3,5-7,9-11,13,20H,2,4,8,12H2,1H3/b5-3+,10-6+/t13-/m0/s1 |
InChI Key |
LSIFWWADIGESKN-UIWFPMPVSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/CC/C=C/C(=O)CC2=C(C(=CC=C2)O)C(=O)O1 |
SMILES |
CC1CC=CCCC=CC(=O)CC2=C(C(=CC=C2)O)C(=O)O1 |
Canonical SMILES |
CC1CC=CCCC=CC(=O)CC2=C(C(=CC=C2)O)C(=O)O1 |
Synonyms |
monocillin II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


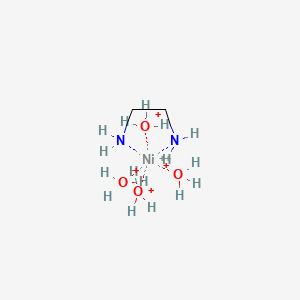
![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)

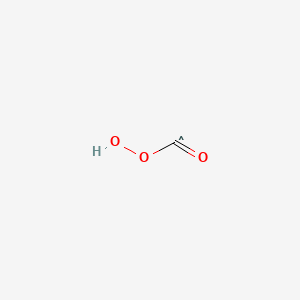
![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)
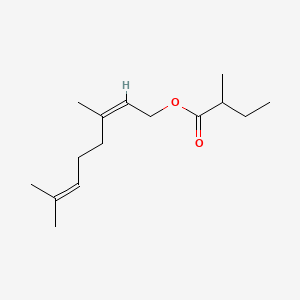
![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)
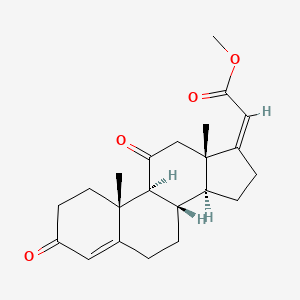
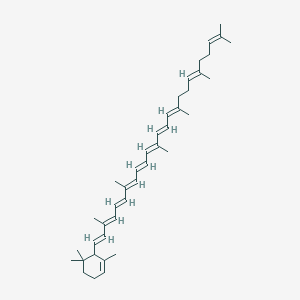

](/img/structure/B1234056.png)

